5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 38401-67-1
VCID: VC2177933
InChI: InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
SMILES: COC1=CC=C(C=C1)C2=CC=C(S2)C=O
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

CAS No.: 38401-67-1

Cat. No.: VC2177933

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde - 38401-67-1

Specification

CAS No. 38401-67-1
Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 5-(4-methoxyphenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
Standard InChI Key ODLOZSNXTQAWGQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC=C(S2)C=O
Canonical SMILES COC1=CC=C(C=C1)C2=CC=C(S2)C=O

Introduction

Chemical Identity and Structure

Basic Identification

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is a heterocyclic organic compound characterized by a thiophene ring connected to a 4-methoxyphenyl group and a formyl (aldehyde) group. This structural arrangement creates a highly conjugated π-electron system that contributes to its chemical reactivity and physical properties.

The compound is identified by the following parameters:

  • CAS Registry Number: 38401-67-1

  • Molecular Formula: C₁₂H₁₀O₂S

  • Molecular Weight: 218.27 g/mol

  • MDL Number: MFCD00663639

  • Exact Mass: 218.04000

Nomenclature and Synonyms

The compound is known by several names in chemical literature, reflecting various naming conventions and commercial designations. Common synonyms include:

  • 5-(4-METHOXYPHENYL)-2-THIOPHENECARBALDEHYDE

  • 5-(4-METHOXYPHENYL)THIOPHENE-2-CARBOXALDEHYDE

  • 5-(4-METHOXYPHENYL)THIOPHENE-2-CARBALDEHYDE

  • 2-Acetyl-5-(4-methoxyphenyl)thiophene

  • 1-[5-(4-METHOXYPHENYL)-2-THIENYL]ETHANONE

  • 1-[5-(4-METHOXYPHENYL)-2-THIENYL]-1-ETHANONE

These variations in nomenclature primarily reflect different approaches to naming the functional groups and their positions within the molecular structure. The consistent feature across all names is the recognition of the core 5-(4-methoxyphenyl)thiophene structure with a formyl group at the 2-position of the thiophene ring.

Physical and Chemical Properties

Physical Constants

The compound exhibits distinctive physical properties that are important for its handling, storage, and application in various chemical reactions. These properties are summarized in the table below:

PropertyValueReference
Physical StateSolid
Melting Point118 °C
Boiling Point375.8±37.0 °C (Predicted)
Density1.213±0.06 g/cm³ (Predicted)
Flash Point181.1 °C
Index of Refraction1.613
LogP3.23620

The relatively high melting and boiling points suggest strong intermolecular interactions, likely due to the presence of the carbonyl group and the aromatic rings that can participate in π-stacking interactions. The LogP value indicates moderate lipophilicity, which is consistent with the presence of both hydrophobic aromatic rings and the more polar aldehyde and methoxy groups.

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde has found significant application as a key building block in the synthesis of more complex heterocyclic structures. The aldehyde functional group provides a reactive site for various condensation reactions, enabling the creation of extended π-conjugated systems.

A notable application is its use in the synthesis of rhodanine derivatives. Specifically, it has been employed in the preparation of (5Z)-3-allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one through condensation with 3-N-allylrhodanine . This reaction was conducted in an L-proline-based deep eutectic solvent (DES), demonstrating the compound's compatibility with green chemistry approaches .

The resulting rhodanine derivative displays interesting photophysical properties, including room temperature emission in solution, making it potentially valuable for applications in materials science and optoelectronics . The conjugated system created by linking the methoxyphenyl-thiophene unit with the rhodanine structure contributes to these optical properties.

Development of Functional Materials

The structural features of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde make it particularly suitable for the development of materials with specific functional properties. Research has connected derivatives synthesized from this compound to:

  • Fluorescent probes for biomedical applications, particularly those related to rhodanine-3-acetic acid derivatives that can visualize neurofibrillary tangles in Alzheimer's disease brains .

  • Donor-acceptor compounds for organic metal-free dye-sensitized solar cells, where the thiophene unit serves as an effective π-bridge between electron-donating and electron-accepting groups .

  • Precursors for coordination chemistry, particularly with Cu(I) or Ag(I) complexes, leveraging the thiocarbonyl function present in rhodanine derivatives .

The versatility of this compound in creating molecules with diverse applications stems from its ability to provide extended conjugation while allowing for specific functionalization through the reactive aldehyde group.

Structure-Related Compounds

Analogues and Derivatives

Understanding the chemical space around 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde involves examining structurally related compounds. A close analogue identified in the literature is 5-(3-Hydroxy-4-methoxyphenyl)thiophene-2-carbaldehyde, which differs by the addition of a hydroxyl group at the meta position of the phenyl ring .

This related compound has the following properties:

  • CAS Number: 1261919-66-7

  • Molecular Formula: C₁₂H₁₀O₃S

  • Molecular Weight: 234.27 g/mol

  • XLogP3-AA: 2.7

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 4

  • Rotatable Bond Count: 3

The presence of the additional hydroxyl group in this analogue increases the compound's hydrogen bonding capacity compared to 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, potentially affecting its solubility and interactions with biological targets or other molecules in reaction mixtures.

Transformation Products

The reactive nature of the aldehyde group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde allows for its transformation into a variety of derivatives. A significant example is the aforementioned rhodanine derivative, which represents a class of compounds with interesting biological and material properties.

The rhodanine derivative (5Z)-3-allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one presents structural similarities to other compounds being investigated for their photophysical properties and potential biological activities . The conjugation of the thiophene-methoxyphenyl system with the rhodanine unit creates a push-pull electronic system that contributes to its fluorescence properties.

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